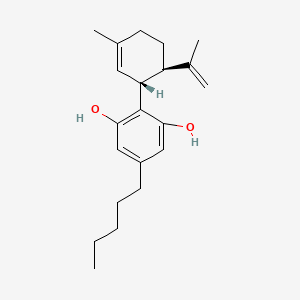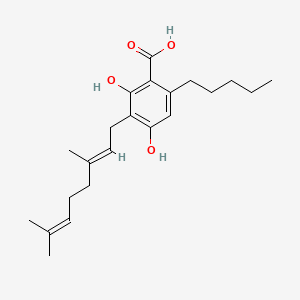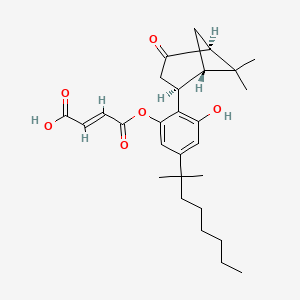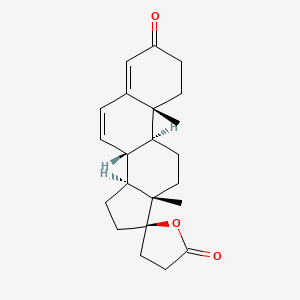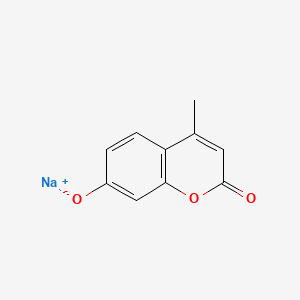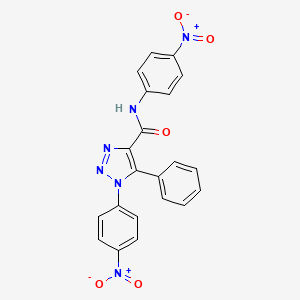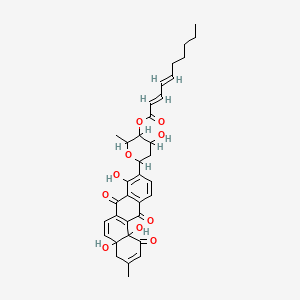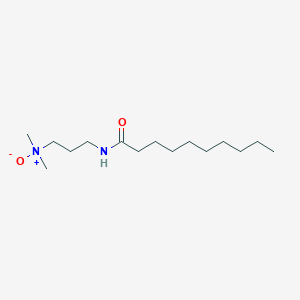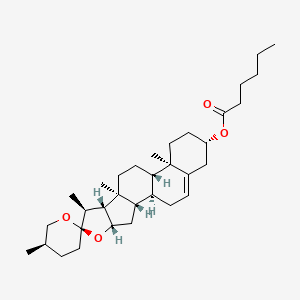
Alert
Vue d'ensemble
Description
Carbendazim mixture with flusilazole is a bioactive chemical.
Applications De Recherche Scientifique
Volcanic Activity Communication
- Volcanic Alert Level Systems : Critical for communicating complex volcanic information in a simple form to stakeholders like emergency managers and the aviation industry. New Zealand's Volcanic Alert Level (VAL) system serves as a prime example, revised based on qualitative ethnographic methodology, involving interviews, document analysis, and observation. The system, revised in 2014, is used for all of New Zealand’s active volcanoes and is designed to be understandable, intuitive, and informative (Potter et al., 2014).
Legal and Administrative Aspects
- Administrative and Criminal Responsibility : Research on the norms of administrative and criminal legislation, particularly in the context of anti-epidemic restrictions in Russia, analyzed the legal certainty norms applied for violations during the high alert period. This study provides insights into the socio-legal conditionality of legal support during high alert regimes (Koryakovtsev et al., 2021).
Proximity Detection in Construction
- RFID Tags for Worker Safety : Evaluation of low-cost (semi-) passive RFID technology as a component of a real-time personal protection unit (PPU) in construction. The research focuses on the position and orientation of RFID-based PPUs, highlighting their impact on the reliability of system alerts during hazardous proximity situations (Marks & Teizer, 2013).
Emergency Alert Communications in Academia
- Impact on College Students : Study on the effectiveness of emergency alert communications on college campuses, focusing on students' perceptions of crisis severity and their intentions to share alerts. The research highlights the difference in perception between text messages and social media alerts (Sheldon, 2018).
Deep-Learning-Based Emergency Alert Systems
- Technology in Crisis Communication : A deep-learning-based system for emergency warnings, suitable for integration with existing infrastructure like CCTV. This system can detect emergencies such as car accidents and natural disasters (Kang & Choo, 2016).
Neurophysiological Recording
- Alert Monkeys for Research : Development of a titanium chamber for neurophysiological recording in alert monkeys, offering an alternative to polymethyl methacrylate-based chambers. This research is significant for improving recording chamber designs and animal welfare (Adams et al., 2011).
Sensor Analysis for Security
- WSNmod for Intruder Detection : Investigation of WSNmod, an intrusion detection system that minimizes false positive alerts in open spaces. The study focuses on sensor analysis and selection, highlighting the method's potential in environmental conditions (Charalampidou et al., 2019).
USGS Volcano Alert Level System
- Standardisation and Ramifications : Analysis of the standardisation of the USGS Volcano Alert Level System (VALS), examining its effectiveness, limitations, and impact on different observatories. The study underscores the influence of social, political, and economic factors in standardizing VALS (Fearnley et al., 2012).
Wireless Sensor Networks
- Alert for Rapid Response : Alert, a software framework for re-tasking wireless sensor networks, enables rapid response to unexpected events while maintaining original tasks. This technology demonstrates the versatility of wireless sensor networks in various applications (Ruffing et al., 2014).
Alertness Level Detection
- EEG-Based System : Development of an EEG-based system for detecting alertness levels using consumer-grade sensors. This research is pivotal for monitoring human brain activity and avoiding accidents in high-risk jobs (Wahjuni & Perdana, 2019).
Evaluating Clinical Alerts
- Signal Detection Approach : Investigation of the effectiveness of clinical alerts, comparing verbal and written alerts. This study utilizes Signal Detection Theory to evaluate alert systems in healthcare settings (Ong & Coiera, 2011).
Implantable Cardioverter Defibrillators
- Patient Alert Features : Analysis of patient-alert features in implantable cardioverter defibrillators (ICDs) for early detection of system-related complications. The study discusses the sensitivity and specificity of these alert functions (Becker et al., 2004).
Advanced Speech Recognition Technology
- ALERT System for Multimedia Information : Presentation of the ALERT system, which uses advanced speech recognition technology to process broadcast speech archives and multimedia information. It aims to extract specific information for selected customers (Rigoll, 2001).
Propriétés
Numéro CAS |
99827-19-7 |
|---|---|
Nom du produit |
Alert |
Formule moléculaire |
C25H24F2N6O2Si |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H15F2N3Si.C9H9N3O2/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-11H,12H2,1H3;2-5H,1H3,(H2,10,11,12,13) |
Clé InChI |
VQLYBLABXAHUDN-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
SMILES canonique |
COC(=O)NC1=NC2=CC=CC=C2N1.C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbendazim mixture with flusilazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



